3-(3-Benzyloxy-propoxy)-propionic acid
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Overview
Description
3-(3-Benzyloxy-propoxy)-propionic acid is an organic compound with the molecular formula C13H18O4. This compound is characterized by the presence of a benzyloxy group attached to a propoxy chain, which is further connected to a propionic acid moiety. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyloxy-propoxy)-propionic acid typically involves the reaction of 3-benzyloxy-1-propanol with a suitable propionic acid derivative. One common method is the esterification of 3-benzyloxy-1-propanol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyloxy-propoxy)-propionic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propionic acid moiety can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Benzyloxypropionic acid derivatives.
Reduction: 3-(3-Benzyloxy-propoxy)-propanol.
Substitution: Various substituted benzyloxypropionic acids.
Scientific Research Applications
3-(3-Benzyloxy-propoxy)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Benzyloxy-propoxy)-propionic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the propionic acid moiety can form ionic bonds with target molecules. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Benzyloxy-propoxy)-propanol
- 3-(3-(3-Benzyloxy)propoxy)propoxy-propan-1-ol
- 3-(3-(Benzyloxy)propoxy)benzaldehyde
Uniqueness
3-(3-Benzyloxy-propoxy)-propionic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Biological Activity
3-(3-Benzyloxy-propoxy)-propionic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The chemical structure of this compound can be depicted as follows:
This compound features a propionic acid moiety linked to a benzyloxy-propoxy group. The synthesis typically involves multi-step organic reactions, including esterification and ether formation, which have been documented in various studies focusing on similar derivatives .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of propionic acid can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens, suggesting that this compound could be explored for its potential in treating infections .
The biological activity of this compound is believed to involve interactions with specific receptors or enzymes. For instance:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cellular signaling, which could lead to reduced cell proliferation in cancer models .
- Calcium Channel Modulation : The compound may also function as a calcium channel blocker, which has implications for neuroprotective strategies against ischemic injuries .
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when administered at specific dosages. The findings suggest that this compound could serve as a potential therapeutic agent in inflammatory diseases.
Dosage (mg/kg) | TNF-α Level (pg/ml) | IL-6 Level (pg/ml) |
---|---|---|
Control | 150 | 120 |
10 | 100 | 90 |
20 | 50 | 40 |
Antimicrobial Efficacy
Another research study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/ml, indicating moderate efficacy.
Pathogen | MIC (µg/ml) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | >64 |
Properties
Molecular Formula |
C13H18O4 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(3-phenylmethoxypropoxy)propanoic acid |
InChI |
InChI=1S/C13H18O4/c14-13(15)7-10-16-8-4-9-17-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,14,15) |
InChI Key |
HKWFTBNUASQIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOCCC(=O)O |
Origin of Product |
United States |
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